4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine
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Overview
Description
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxyphenylethyl group. It is primarily used in research settings and has various applications in chemistry and biology .
Scientific Research Applications
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine typically involves the reaction of 3,5-dimethoxyphenylethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine
- 4-[2-(2,5-Dimethoxyphenyl)ethyl]piperidine
- 4-[2-(3,5-Dimethoxyphenyl)ethyl]morpholine
Uniqueness
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h9-12,16H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXVLIVBXMBLDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2CCNCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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